molecular formula C9H10N2Se B12569810 Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- CAS No. 190718-05-9

Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-

Cat. No.: B12569810
CAS No.: 190718-05-9
M. Wt: 225.16 g/mol
InChI Key: QPHFPURKDMNVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- is a selenium-containing heterocyclic compound. This compound is of significant interest due to its unique chemical structure and potential biological activities. Selenium-containing compounds are known for their antioxidant properties and potential therapeutic applications.

Preparation Methods

The synthesis of Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- involves several steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This reaction affords 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown promise in various scientific research applications, such as:

Mechanism of Action

The mechanism of action of Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- involves its interaction with molecular targets and pathways related to oxidative stress. Selenium-containing compounds are known to regulate free radical reactions and neutralize reactive oxygen species, thereby exerting their antioxidant effects .

Comparison with Similar Compounds

Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- can be compared with similar compounds such as:

Properties

CAS No.

190718-05-9

Molecular Formula

C9H10N2Se

Molecular Weight

225.16 g/mol

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile

InChI

InChI=1S/C9H10N2Se/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2

InChI Key

QPHFPURKDMNVBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C([Se]2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.